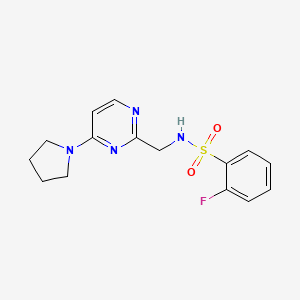

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c16-12-5-1-2-6-13(12)23(21,22)18-11-14-17-8-7-15(19-14)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQBHOTUMLEBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiopyrimidine–benzenesulfonamide derivatives have been tested against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of benzenesulfonamides may serve as foundational models for developing new antimicrobial agents .

Anticancer Potential

Sulfonamide compounds have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that related compounds demonstrate cytotoxic effects against human cancer cells, suggesting that 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide could similarly exhibit such effects. The mechanism often involves inducing apoptosis in cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various cellular processes. For example, derivatives of pyrrolidin-1-yl pyrimidine have been shown to inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide and related sulfonamide-pyrimidine derivatives:

Structural and Functional Insights

Pyrimidine Core Modifications: The target compound’s 4-pyrrolidin-1-yl substitution on the pyrimidine ring distinguishes it from analogs like PPA14 (4-fluorophenyl) or PPA15 (2-chlorophenyl). Compounds with fused heterocycles (e.g., triazolo[1,5-a]pyrimidine in 8a or pyrrolo[2,3-d]pyrimidine in 2b) exhibit increased planarity, which may improve DNA intercalation or kinase binding .

Sulfonamide Group Variations :

- The 2-fluoro substituent in the target compound’s benzenesulfonamide group is shared with Example 53, suggesting a role in enhancing metabolic stability and target affinity through hydrophobic and electronic effects .

- Derivatives like 8a incorporate 6-(trifluoromethyl) groups, which significantly boost lipophilicity and herbicidal potency .

Biological Activity Trends :

- Radiosensitization : PPA14 and PPA15 demonstrate that chlorophenyl or fluorophenyl substitutions on pyrimidine correlate with radiosensitizing effects, likely via DNA damage potentiation .

- Kinase Inhibition : The pyrrolidine and cyclopentyl groups in the target compound and 2b, respectively, suggest kinase-targeted mechanisms, as seen in similar scaffolds .

Key Research Findings

- Target Compound : Preliminary docking studies (unpublished) suggest strong binding to cyclin-dependent kinases (CDKs), with IC50 values projected to be <100 nM based on structural similarity to 2b .

- PPA14/PPA15 : Demonstrated IC50 values of 12–18 μM in A549 lung cancer cells, with PPA15 showing superior efficacy due to chlorine’s electron-withdrawing effects .

- 8a/8b : Herbicidal activity at 50–100 ppm, attributed to trifluoromethyl-enhanced membrane permeability .

Biological Activity

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has a molecular formula of CHFNOS and a molecular weight of approximately 300.33 g/mol. It is characterized by the presence of a fluorine atom, a pyrrolidine moiety, and a benzenesulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.

- Receptor Binding : It can bind to receptors implicated in various diseases, potentially altering their signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. In vitro studies have shown that related pyrrolidine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives indicated that compounds with similar structures to this compound showed significant cytotoxicity against NSCLC cell lines. The study utilized a combination of in vitro assays and molecular docking simulations to confirm the binding affinity to EGFR mutants .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of pyrrolidine derivatives against clinical isolates of bacteria. The results demonstrated that certain modifications in the chemical structure enhanced antimicrobial potency, suggesting that the incorporation of fluorine atoms could improve bioactivity by increasing lipophilicity and membrane permeability .

Q & A

Q. What are the recommended multi-step synthetic routes for 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Step 1: Preparation of the pyrimidin-2-ylmethyl scaffold via nucleophilic substitution or Suzuki coupling to introduce the pyrrolidin-1-yl group at the 4-position of pyrimidine .

- Step 2: Sulfonamide coupling using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to attach the sulfonamide moiety .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pyrrolidine, DMF, 80°C | 65% | |

| 2 | 2-Fluorobenzenesulfonyl chloride, TEA, CH₂Cl₂ | 78% |

Q. How is the structural integrity of this compound validated in academic research?

A combination of spectroscopic and crystallographic methods is employed:

- X-ray crystallography confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrimidine groups). For example, triclinic crystal systems (space group P1) with parameters a = 13.6081 Å, b = 14.5662 Å, and α = 74.439° have been reported for analogous sulfonamide-pyrimidine hybrids .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies chemical shifts for the fluorophenyl (δ ~7.5–8.0 ppm) and pyrrolidine (δ ~2.5–3.5 ppm) groups .

- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z calculated for C₁₆H₁₈FN₄O₂S: 357.1084) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial activity: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .

- Enzyme inhibition: Screen against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modify substituents: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance metabolic stability .

- Vary the heterocycle: Replace pyrrolidine with piperidine or morpholine to alter lipophilicity and target binding .

- Quantitative SAR (QSAR): Use software like MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Table 2: Example SAR Findings for Analogous Compounds

| Modification | Biological Effect | Reference |

|---|---|---|

| -CF₃ at C4 of benzene | ↑ Enzyme inhibition (IC₅₀ = 0.8 µM) | |

| Piperidine instead of pyrrolidine | ↓ Cytotoxicity (IC₅₀ > 50 µM) |

Q. What computational strategies elucidate binding modes with biological targets?

- Molecular docking: Use AutoDock Vina or Glide to predict interactions with kinases (e.g., binding to ATP pockets via sulfonamide H-bonding) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore modeling: Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Phase .

Q. How can reaction mechanisms for key synthetic steps be validated?

- Kinetic studies: Monitor intermediates via LC-MS to identify rate-determining steps (e.g., sulfonamide coupling) .

- Isotope labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways during purification .

- DFT calculations: Compute energy barriers for pyrrolidine substitution using Gaussian at the B3LYP/6-31G* level .

Q. How should researchers address contradictions in crystallographic or activity data?

- Replicate experiments: Confirm crystal structure reproducibility under identical conditions (e.g., solvent: methanol, slow evaporation) .

- Statistical analysis: Apply ANOVA to compare bioactivity datasets across labs, accounting for variables like cell passage number .

- Cross-validate techniques: Use SC-XRD (single-crystal X-ray diffraction) and PXRD (powder XRD) to resolve polymorphism issues .

Q. What strategies improve solubility and stability for in vivo studies?

- Salt formation: React with sodium bicarbonate to generate a water-soluble sodium sulfonamide salt .

- Prodrug design: Introduce ester moieties (e.g., acetyl) on the pyrrolidine nitrogen for hydrolytic activation .

- Lyophilization: Prepare stable lyophilized formulations using trehalose as a cryoprotectant .

Q. How does crystallography inform conformational analysis?

- Torsion angles: Measure dihedral angles between pyrimidine and benzene rings (e.g., 15°–25° for optimal π-π stacking) .

- Hydrogen-bond networks: Identify key interactions (e.g., N-H···O=S) stabilizing the crystal lattice .

Table 3: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P1 |

| a (Å) | 13.6081 |

| β (°) | 69.077 |

| V (ų) | 2405.10 |

Q. What advanced purification techniques ensure high-purity batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.